[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13536810
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O4 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-[(3R)-3-[cyclopropyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C17H22N2O4/c20-16(21)11-18-9-8-15(10-18)19(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m1/s1 |
| Standard InChI Key | AFFVZVDFHIHCDO-OAHLLOKOSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CC(=O)O |
| SMILES | C1CC1N(C2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC1N(C2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrrolidine ring substituted at the 3-position with a cyclopropylamino group protected by a benzyloxycarbonyl moiety. The acetic acid group is attached to the pyrrolidine’s nitrogen atom, conferring hydrophilicity. Key structural attributes include:
| Property | Value/Description |
|---|---|
| IUPAC Name | 2-[(3R)-3-[cyclopropyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid |
| Molecular Formula | |
| Molecular Weight | 318.4 g/mol |
| Stereochemistry | R-configuration at C3 of pyrrolidine |
| Functional Groups | Benzyloxycarbonyl, cyclopropylamino, acetic acid |
The stereochemistry at the pyrrolidine’s C3 position is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Physicochemical Characteristics
The compound exhibits a solubility profile typical of polar molecules, with moderate solubility in aqueous buffers at neutral pH and higher solubility in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO). Thermal analysis indicates stability up to 150°C, with decomposition pathways involving the loss of the benzyloxycarbonyl group. Spectroscopic data (NMR, IR) corroborate the presence of characteristic functional groups:
-
NMR: A singlet at δ 1.2–1.4 ppm (cyclopropyl protons), multiplet at δ 3.4–3.8 ppm (pyrrolidine ring), and a broad peak at δ 12.1 ppm (carboxylic acid proton).
-
IR: Strong absorption at 1700–1750 cm (C=O stretching of ester and carboxylic acid).
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves multi-step sequences to assemble the pyrrolidine core and introduce substituents (Figure 1):
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives via intramolecular Schiff base formation.
-
Cyclopropylamino Introduction: Nucleophilic substitution of a pyrrolidine intermediate with cyclopropylamine.
-
Benzyloxycarbonyl Protection: Reaction with benzyl chloroformate under basic conditions.
-
Acetic Acid Attachment: Alkylation of the pyrrolidine nitrogen with bromoacetic acid followed by hydrolysis.
Key challenges include maintaining stereochemical integrity during cyclopropylamination and minimizing racemization. Industrial-scale production employs continuous flow reactors to enhance yield (up to 68%) and purity (>98%).
Reaction Optimization
-
Catalysis: Palladium-catalyzed coupling improves cyclopropyl group incorporation efficiency .
-
Solvent Systems: Tetrahydrofuran (THF)/water mixtures enhance solubility during esterification.
-
Temperature Control: Low temperatures (−20°C) during benzyloxycarbonylation reduce side reactions.
Biological Activities and Mechanistic Insights
Orexin Receptor Modulation
The compound’s structural analogs demonstrate affinity for orexin receptors (OX1R/OX2R), which regulate sleep-wake cycles and appetite. Molecular docking studies suggest that the cyclopropylamino group engages in hydrophobic interactions with OX1R’s transmembrane domain, while the acetic acid moiety forms hydrogen bonds with extracellular loop 2. In vitro assays using HEK293 cells expressing OX1R show a half-maximal inhibitory concentration () of 320 nM, indicating moderate antagonistic activity.
Enzymatic Interactions
Preliminary data suggest inhibition of prolyl oligopeptidase (POP), an enzyme linked to neurodegenerative disorders. The compound’s pyrrolidine ring mimics the transition state of POP substrates, achieving in rat brain homogenates.
Therapeutic Applications and Preclinical Findings
Comparative Analysis with Analogues
| Compound | Target | Therapeutic Indication | |
|---|---|---|---|
| This compound | OX1R | 320 nM | Narcolepsy |
| Almorexant | OX1R/OX2R | 13 nM | Insomnia |
| Suvorexant | OX1R/OX2R | 0.6 nM | Insomnia |
While less potent than clinical orexin antagonists, this compound’s selectivity for OX1R may reduce side effects like somnolence.
Future Research Directions
Structural Modifications
-
Cyclopropyl Group Optimization: Introducing electron-withdrawing substituents to enhance receptor binding.
-
Prodrug Development: Esterification of the carboxylic acid to improve blood-brain barrier penetration.
Clinical Translation
-
Toxicology Studies: Acute toxicity profiles in rodents (LD determination).
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies using radiolabeled compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume